Product packaging for Boc-Glu-OtBu(Cat. No.:CAS No. 24277-39-2)

Boc-Glu-OtBu

Cat. No.: B558318
CAS No.: 24277-39-2
M. Wt: 303.35 g/mol
InChI Key: YMOYURYWGUWMFM-VIFPVBQESA-N
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Description

Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis

The journey of modern peptide synthesis is intricately linked to the development and refinement of protecting group strategies. Early peptide synthesis efforts, primarily conducted in solution phase, relied on the concept of temporarily masking reactive functional groups to prevent unwanted side reactions. The seminal work of Bergmann and Zervas in 1932 introduced the carbobenzoxy (Cbz) group as the first reversible Nα-protecting group nih.gov. This marked a significant advancement, paving the way for subsequent strategies.

The mid-20th century witnessed a paradigm shift with the advent of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield nih.govwikipedia.org. Merrifield's groundbreaking approach, initially utilizing the Boc/benzyl (Boc/Bzl) protection scheme, revolutionized the field by allowing for automated synthesis and simplified purification nih.govpeptide.comwikipedia.org. In this strategy, the Boc group served as a temporary Nα-protecting group, readily removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups, often benzyl-based, and the peptide-resin linkage were cleaved using stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) nih.govpeptide.comwikipedia.orgiris-biotech.de.

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder alternative. The Fmoc group is base-labile, removed by mild bases like piperidine (B6355638), and its orthogonality with acid-labile side-chain protecting groups became a cornerstone of modern peptide synthesis nih.govpeptide.comamericanpeptidesociety.orgaltabioscience.com. This evolution from acid-labile Boc to base-labile Fmoc chemistry, coupled with the strategic use of acid-labile side-chain protecting groups like tert-butyl esters, has significantly enhanced the efficiency and scope of peptide synthesis nih.govamericanpeptidesociety.orgaltabioscience.com.

Significance of Boc-Glu-OtBu in Modern Peptide Chemistry and Bioorganic Synthesis

This compound plays a pivotal role in contemporary peptide chemistry and bioorganic synthesis due to its specific protective functionalities and compatibility with established synthetic protocols sigmaaldrich.comcymitquimica.comfishersci.bechemimpex.com. The tert-butyl ester on the γ-carboxyl group of glutamic acid is particularly important. It effectively masks this reactive site, preventing undesirable side reactions such as lactamization or unwanted coupling during peptide chain elongation .

This derivative is a key component in both Boc and Fmoc-based SPPS strategies, although its utility is particularly pronounced in the Fmoc/tert-butyl (Fmoc/tBu) approach. In the Fmoc/tBu strategy, the tert-butyl ester is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by the acidic conditions (typically TFA) employed for final peptide cleavage from the resin iris-biotech.depeptide.com. This differential lability is crucial for achieving orthogonal protection.

The compound's significance extends to the synthesis of complex peptides, including cyclic peptides, antibody-drug conjugates (ADCs), and peptides with sequences prone to aspartimide formation . Its ability to be incorporated into peptide chains with controlled deprotection allows for precise functionalization and the creation of molecules with tailored pharmacokinetic properties, enhancing bioavailability and efficacy in therapeutic applications chemimpex.com.

Role of Orthogonal Protecting Group Methodologies in Complex Molecule Assembly

Orthogonal protecting group methodologies are fundamental to the efficient and selective assembly of complex organic molecules, especially peptides, where multiple reactive functional groups must be managed jocpr.comethz.chorganic-chemistry.orgnih.govgoogle.com. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions, without affecting the remaining protected functionalities or the molecular backbone ethz.chorganic-chemistry.org.

This compound exemplifies this principle within the broader context of peptide synthesis strategies. In the widely adopted Fmoc/tBu strategy, the base-labile Fmoc group on the α-amino terminus and the acid-labile tert-butyl ester on the glutamic acid side chain are orthogonal nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com. This means that the removal of the Fmoc group with piperidine does not affect the tert-butyl ester, and conversely, the removal of the tert-butyl ester with TFA does not cleave the Fmoc group (though the final cleavage from the resin often removes both side-chain protection and the peptide from the resin simultaneously with TFA) nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com.

This orthogonality is critical for sequential chemical transformations. For instance, during peptide synthesis, the α-amino group must be deprotected to allow coupling with the next amino acid. The tert-butyl ester on glutamic acid remains intact during these repeated deprotection/coupling cycles. Only in the final stages of synthesis, when the complete peptide sequence is assembled, is the tert-butyl ester removed along with the peptide's linkage to the solid support, typically using strong acid nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com. This controlled deprotection strategy ensures that only the intended peptide bonds are formed and that the side chains are appropriately protected until the final cleavage step, facilitating the synthesis of complex and sensitive peptide structures jocpr.comethz.chorganic-chemistry.org.

Compound List

Compound NameAbbreviationCAS Number
Nα-tert-Butoxycarbonyl-L-Glutamic Acid α-tert-Butyl EsterThis compound24277-39-2
Nα-tert-Butoxycarbonyl-L-Glutamic Acid γ-tert-Butyl EsterBoc-Glu(OtBu)-OH24277-39-2
Nα-tert-Butoxycarbonyl-L-Glutamic Acid α-N-hydroxysuccinimide esterBoc-Glu(OtBu)-OSu32886-55-8
N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl esterThis compound24277-39-2
L-Glutamic acid α-tert-Butyl EsterH-Glu-OtBu45120-30-7

Data Table: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

FeatureBoc Strategy (e.g., this compound)Fmoc Strategy (e.g., Fmoc-Glu-OtBu)
α-Amino Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection of α-Amino Acid-labile (e.g., TFA) nih.govamericanpeptidesociety.orgaltabioscience.comBase-labile (e.g., Piperidine) nih.govamericanpeptidesociety.orgaltabioscience.com
Side-Chain Protection Often Benzyl (Bzl)-based, acid-labile nih.govwikipedia.orgiris-biotech.deOften tert-Butyl (tBu)-based, acid-labile nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com
Orthogonality Quasi-orthogonal (Boc and Bzl are both acid-labile but removed with different acid strengths) nih.govbiosynth.comiris-biotech.deTrue Orthogonality (Fmoc is base-labile, tBu is acid-labile) nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.comorganic-chemistry.orgbiosynth.com
Cleavage from Resin Strong acid (e.g., HF, TFMSA) nih.govpeptide.comwikipedia.orgiris-biotech.dealtabioscience.comAcid (e.g., TFA) nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com
Reaction Conditions Harsher, requiring strong acids for cleavage nih.govamericanpeptidesociety.orgaltabioscience.comMilder, especially for α-amino deprotection nih.govamericanpeptidesociety.orgaltabioscience.com
Suitability Short peptides, sequences prone to racemization under basic conditions americanpeptidesociety.orgLonger and complex peptides, peptides with acid-sensitive modifications nih.govamericanpeptidesociety.orgaltabioscience.com
Example Side-Chain Protection for Glutamic Acid Boc-Glu(OBzl)-OH iris-biotech.deFmoc-Glu(OtBu)-OH peptide.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO6 B558318 Boc-Glu-OtBu CAS No. 24277-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYURYWGUWMFM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426357
Record name Boc-Glu-OtBu
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Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24277-39-2
Record name N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164659
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Record name Boc-Glu-OtBu
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
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Synthetic Methodologies and Reaction Pathways for Boc Glu Otbu and Its Derivatives

Direct Synthetic Routes to Boc-Glu-OtBu from Glutamic Acid Precursors

The direct synthesis of N-α-tert-butoxycarbonyl-L-glutamic acid α-tert-butyl ester (this compound) from L-glutamic acid requires the selective protection of the α-amino group and the α-carboxylic acid, leaving the γ-carboxylic acid free for subsequent reactions. Several strategies have been developed to achieve this, often involving multiple protection and deprotection steps to differentiate the two carboxyl groups.

One common approach begins with the protection of the α-amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The resulting Boc-L-glutamic acid can then be selectively esterified at the α-carboxyl group.

A patented method describes a process starting with the formation of a mixture of glutamic acid-5-tert-butyl ester and glutamic acid-1-tert-butyl ester. This mixture is then reacted with a protecting agent, such as (Boc)₂O, to selectively yield the desired this compound. google.com This process involves the initial reaction of glutamic acid with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. google.com The subsequent selective protection of the α-amino group of the 1-tert-butyl ester isomer in the mixture leads to the final product.

Another strategy involves the initial formation of the fully protected L-glutamic acid di-tert-butyl ester (H-Glu(OtBu)-OtBu). google.com This can be achieved by reacting L-glutamic acid with isobutylene (B52900) in the presence of a strong acid catalyst. google.com Subsequently, one of the tert-butyl ester groups, typically the more sterically accessible α-ester, can be selectively cleaved under controlled acidic conditions. The resulting H-Glu(OtBu)-OH is then reacted with (Boc)₂O to afford Boc-Glu(OtBu)-OH.

A different synthetic route starts from the commercially available N-Boc-L-glutamic acid α-tert-butyl ester. A Mitsunobu esterification using allyl alcohol can be employed to protect the γ-carboxyl group, yielding a fully protected glutamic acid derivative. nih.gov While this is not a direct synthesis of this compound itself, it demonstrates a method for the selective functionalization of the γ-carboxyl group of a related precursor.

The following table summarizes some of the key reaction steps and reagents used in the synthesis of this compound and its precursors.

Starting MaterialKey ReagentsIntermediate/ProductReference(s)
L-Glutamic Acidtert-butyl acetate, perchloric acidMixture of Glu-OtBu and Glu(OtBu)-OH google.com
Mixture of Glu-OtBu and Glu(OtBu)-OH(Boc)₂OThis compound google.com
L-Glutamic AcidIsobutylene, acid catalystH-Glu(OtBu)-OtBu google.com
H-Glu(OtBu)-OtBuControlled acid hydrolysisH-Glu(OtBu)-OH-
H-Glu(OtBu)-OH(Boc)₂OBoc-Glu(OtBu)-OH-
N-Boc-L-glutamic acid α-tert-butyl esterAllyl alcohol, triphenylphosphine, DIADFully protected glutamic acid derivative nih.gov

Strategic Functionalization and Derivatization Approaches

For peptide synthesis, the carboxylic acid of an amino acid must be activated to facilitate the formation of an amide bond. A common strategy is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. The synthesis of Boc-Glu(OtBu)-OSu is a crucial step for its use in solid-phase peptide synthesis (SPPS).

The most common method for the synthesis of NHS esters involves the reaction of the corresponding carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). justia.com In a typical procedure, Boc-Glu(OtBu)-OH and N-hydroxysuccinimide are dissolved in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and then DCC is added. The reaction proceeds to form the activated ester, Boc-Glu(OtBu)-OSu, and the byproduct, dicyclohexylurea (DCU), which precipitates out of the solution and can be removed by filtration.

The general reaction is as follows: Boc-Glu(OtBu)-OH + NHS + DCC → Boc-Glu(OtBu)-OSu + DCU

While this method is widely used, alternative coupling reagents and conditions have been developed to improve yields and simplify purification.

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the enantioselective synthesis of stereoisomers and analogues of this compound is of significant interest. Methodologies for achieving high enantioselectivity often rely on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One approach for the synthesis of enantioenriched α-substituted glutamates involves the Michael addition of α-amino ester enolates to acrylate (B77674) acceptors. beilstein-journals.org The development of chiral catalysts, such as cyclopropenimines, has shown promise in achieving high enantioselectivities in such reactions. beilstein-journals.org This strategy could potentially be adapted for the synthesis of novel analogues of this compound.

The Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, is a classic method for amino acid synthesis. The use of chiral amines as auxiliaries can induce stereoselectivity in the formation of the α-amino nitrile intermediate, which can then be hydrolyzed to the corresponding amino acid. nih.gov This approach has been applied to the synthesis of spirocyclic glutamic acid analogues. nih.gov

Furthermore, starting from readily available chiral precursors, such as L-pyroglutamic acid, provides a reliable route to enantiomerically pure glutamic acid derivatives. google.comnih.gov Chemical modifications of the pyroglutamate (B8496135) ring, followed by ring-opening, can yield a variety of substituted glutamic acid analogues with defined stereochemistry. google.com

The following table highlights some strategies for the enantioselective synthesis of glutamic acid derivatives.

Synthetic StrategyKey FeaturesPotential ApplicationReference(s)
Cyclopropenimine-catalyzed Michael additionHigh enantioselectivity for the formation of α-substituted glutamates.Synthesis of novel chiral analogues of this compound. beilstein-journals.org
Strecker reaction with chiral auxiliariesUse of chiral amines to control the stereochemistry of the newly formed chiral center.Preparation of enantiopure spirocyclic and other complex glutamic acid analogues. nih.gov
Chiral pool synthesisStarting from enantiomerically pure precursors like L-pyroglutamic acid.Reliable route to various stereochemically defined glutamic acid derivatives. google.comnih.gov

This compound serves as a versatile starting material for the synthesis of monomers that can be used in various polymerization techniques to create functional polymers with amino acid side chains. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly powerful method for producing well-defined polymers with controlled molecular weights and narrow dispersities. nih.govresearchgate.netdivyarasayan.org

A study has demonstrated the synthesis of four different vinyl monomers derived from N-Boc-L-glutamic acid α-tert-butyl ester (Nthis compound). These monomers include an acrylate, a methacrylate (B99206), an acrylamide (B121943), and a methacrylamide (B166291), which were subsequently polymerized via RAFT. This approach allows for the creation of polymers with zwitterionic glutamate-derived side chains, where the polymer backbone chemistry can be systematically varied.

The synthesis of these monomers typically involves the coupling of this compound with a vinyl-containing molecule. For example, the acrylate and methacrylate monomers can be prepared by esterification of the free γ-carboxylic acid of this compound with 2-hydroxyethyl acrylate or 2-hydroxyethyl methacrylate, respectively. Similarly, acrylamide and methacrylamide monomers can be synthesized by forming an amide bond between the γ-carboxylic acid and an appropriate amino-functionalized vinyl monomer.

The ability to synthesize these monomers from this compound opens up possibilities for creating a wide range of biocompatible and stimuli-responsive polymers for applications in drug delivery, tissue engineering, and biosensing. nih.govresearchgate.netzju.edu.cnnih.govrsc.orgmdpi.combohrium.comgoogle.comwikipedia.org

Advanced Coupling Chemistries in this compound Incorporation

The incorporation of this compound into a growing peptide chain involves the formation of a peptide bond, a reaction that is central to peptide synthesis. Mechanistically, this process requires the activation of the free α-carboxylic acid of the incoming this compound, followed by nucleophilic attack by the N-terminal amine of the peptide chain.

The presence of the bulky tert-butyl ester on the side chain and the Boc protecting group on the α-amine introduces significant steric hindrance around the reactive centers. nih.govthieme.deresearchgate.net This steric bulk can slow down the rate of peptide coupling and may lead to incomplete reactions. Therefore, the choice of coupling reagent is critical for achieving efficient peptide bond formation with sterically hindered amino acids like this compound.

Common coupling reagents used in peptide synthesis can be broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and aminium/uronium salts (e.g., HATU, HCTU). These reagents work by converting the carboxylic acid into a more reactive species, such as an O-acylisourea, an active ester, or a symmetric anhydride, which is more susceptible to nucleophilic attack by the amine.

The mechanism of activation and coupling is influenced by the specific reagent used. For instance, with carbodiimides, the carboxylic acid adds to the C=N double bond to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or can be converted to a more stable active ester in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

For sterically hindered couplings, more potent activating agents like HATU are often employed. HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt. This activated species readily undergoes aminolysis to form the peptide bond. The mechanism is thought to proceed through the formation of an active ester with the HOAt moiety of HATU, which is then displaced by the incoming amine.

Understanding the interplay between the steric properties of this compound and the mechanism of action of different coupling reagents is essential for optimizing peptide synthesis protocols and minimizing side reactions such as racemization. bachem.comnih.gov

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-α-tert-butoxycarbonyl-L-glutamic acid α-tert-butyl ester
Boc-Glu(OtBu)-OHN-α-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester
Boc-Glu(OtBu)-OSuN-α-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester N-hydroxysuccinimide ester
(Boc)₂ODi-tert-butyl dicarbonate
DCCN,N'-dicyclohexylcarbodiimide
DICN,N'-diisopropylcarbodiimide
DIADDiisopropyl azodicarboxylate
DIPEAN,N-diisopropylethylamine
H-Glu(OtBu)-OtBuL-Glutamic acid di-tert-butyl ester
H-Glu(OtBu)-OHL-Glutamic acid γ-tert-butyl ester
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HOBt1-Hydroxybenzotriazole
NHSN-hydroxysuccinimide
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
RAFTReversible Addition-Fragmentation chain Transfer
SPPSSolid-phase peptide synthesis

Evaluation of Diverse Coupling Reagent Systems and Their Efficiency

The formation of the amide bond between the protected glutamic acid derivative (this compound) and another amino acid or peptide is a critical step that relies on the activation of the carboxylic acid moiety. This activation is facilitated by a coupling reagent. The choice of reagent significantly influences reaction speed, yield, purity of the final peptide, and the suppression of side reactions, most notably racemization. bachem.comuni-kiel.de A variety of coupling reagent systems, broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, have been systematically evaluated for their efficacy in peptide synthesis. bachem.comresearchgate.net

Carbodiimide-Based Reagents: Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents. americanpeptidesociety.orgpeptide.com They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org While cost-effective, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. peptide.com To mitigate these issues, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure). americanpeptidesociety.orgrsc.org These additives act as acyl-group transfer agents, forming active esters that are more stable and less prone to racemization. The combination of DIC with additives remains a widely used methodology in both solid-phase and solution-phase synthesis. rsc.org

Phosphonium and Aminium/Uronium Salts: In recent decades, phosphonium and aminium (often referred to as uronium) salts have become popular due to their high efficiency and the low incidence of side reactions. bachem.com These reagents, such as BOP, PyBOP, HBTU, HATU, HCTU, and COMU, generate active esters in situ. bachem.com

Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative (PyBOP) are highly effective. researchgate.netpeptide.com However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.compeptide.com PyBOP was developed as a safer alternative. Reagents like PyAOP, which is analogous to PyBOP but based on HOAt, exhibit even faster coupling rates. bachem.com

Aminium/Uronium Reagents: This class includes some of the most widely used coupling reagents. HBTU and TBTU are highly popular for their effectiveness and the water solubility of their byproducts. bachem.com HATU, the HOAt analogue of HBTU, is recognized as one of the most efficient coupling reagents, particularly for sterically hindered couplings and for minimizing racemization, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt core. bachem.com HCTU, the 6-chloro-HOBt derivative, offers a good compromise between the reactivity of HATU and the cost of HBTU. bachem.comuniurb.it

A newer generation of reagents has been developed based on OxymaPure, such as COMU. acs.org COMU exhibits coupling efficiencies comparable to or even exceeding HATU, with the added benefits of being non-explosive and having better solubility. bachem.comacs.org However, studies comparing COMU with HCTU and HBTU in Boc-based solid-phase peptide synthesis (SPPS) have shown that its efficiency can be context-dependent. For instance, when using polystyrene-based resins, the coupling efficiency was ranked HCTU ≥ HBTU > COMU. nih.govlookchem.com More comparable yields were observed when a polyethylene (B3416737) glycol (PEG) based resin was used. nih.gov

The following interactive table provides a comparative overview of commonly used coupling reagents.

Reagent ClassExample(s)Mechanism/Active EsterAdvantagesDisadvantagesCitation(s)
CarbodiimidesDCC, DIC (+ HOBt/Oxyma)O-acylisourea intermediate, forms OBt or Oxyma active esterCost-effective, widely usedRacemization risk, byproduct (urea) can be difficult to remove (especially DCU) americanpeptidesociety.orgpeptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPOBt (BOP, PyBOP) or OAt (PyAOP) estersHigh reactivity, good solubility, minimal racemization with PyBOPBOP produces carcinogenic HMPA byproduct bachem.comresearchgate.netpeptide.com
Aminium/Uronium SaltsHBTU, TBTUOBt estersPopular, efficient, water-soluble byproductsCan cause guanidinylation of N-terminal amino group bachem.com
HATU, HCTUOAt (HATU) or O-6-ClBt (HCTU) estersHATU is highly efficient, low racemization. HCTU is a reactive, cost-effective alternativeHigher cost (especially HATU) bachem.com
COMUOxyma estersHigh efficiency, non-explosive, reduced allergenic potential, good solubilityInstability in DMF, efficiency can be resin-dependent bachem.comacs.orgacs.orgnih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize environmental impact and enhance safety. mdpi.com Key areas of focus include the replacement of hazardous solvents and the development of more sustainable coupling reagents and synthetic protocols. rsc.orgrsc.org

Solvent Replacement: Traditionally, solid-phase peptide synthesis (SPPS) has heavily relied on reprotoxic dipolar aprotic solvents like N,N-dimethylformamide (DMF). rsc.orgrsc.org The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified the replacement of such solvents as a key research area. rsc.org Research has demonstrated the viability of greener alternatives for various steps in peptide synthesis.

2-Methyltetrahydrofuran (2-MeTHF): This bio-derived solvent has been successfully used for SPPS, including for couplings with DIC/OxymaPure. acs.org

γ-Valerolactone (GVL): GVL has been employed as a replacement for DMF in the synthesis of challenging sequences. acs.org

Ionic Liquids (ILs): Room-temperature ionic liquids (RTILs) are considered promising alternatives due to their low vapor pressure, high thermal stability, and recyclability. scispace.com They can serve as both the solvent and, in the case of basic ILs, a base-free medium for peptide coupling reactions. scispace.com

Other Solvents: Dimethyl carbonate and ethyl acetate (EtOAc) have also been identified as greener solvents compatible with certain coupling reagents like COMU. acs.org

Greener Coupling Reagents and Methodologies: The development of environmentally benign coupling reagents is another cornerstone of green peptide chemistry.

Oxyma-Based Reagents: Reagents like COMU are considered greener alternatives to benzotriazole-based reagents (e.g., HBTU, HATU). acs.org The benzotriazole (B28993) core of HOBt and its derivatives poses an explosion risk, whereas the OxymaPure core is safer. rsc.orgbiomatik.com Furthermore, the byproducts of COMU tend to be water-soluble, facilitating easier, aqueous-based workups. acs.org

Propylphosphonic Anhydride (T3P®): T3P® has emerged as a green coupling reagent for solution-phase synthesis. rsc.org It promotes rapid and efficient amide bond formation, generating water-soluble byproducts that simplify purification. researchgate.net Its application in continuous, solution-phase protocols can significantly reduce solvent usage and process mass intensity (PMI), a key metric for evaluating the sustainability of a chemical process. rsc.orgunibo.it

The following interactive table summarizes green chemistry approaches relevant to this compound synthesis.

Area of ImprovementTraditional ApproachGreen Alternative(s)Key BenefitsCitation(s)
SolventsDMF, NMP, DCM2-MeTHF, γ-Valerolactone (GVL), Ethyl AcetateBio-derived, less toxic, biodegradable acs.orgacs.org
Ionic Liquids (ILs)Low vapor pressure, recyclable, can eliminate need for external base scispace.com
Coupling ReagentsBenzotriazole-based (HBTU, HATU, HOBt)Oxyma-based (COMU, DIC/Oxyma)Non-explosive, water-soluble byproducts, reduced allergenicity rsc.orgacs.orgacs.org
General carbodiimides/uronium saltsPropylphosphonic Anhydride (T3P®)High efficiency, water-soluble byproducts, suitable for continuous synthesis rsc.orgunibo.it
Synthetic StrategyBatch processing in hazardous solventsContinuous flow synthesis, tag-assisted liquid-phase synthesisReduced reaction times, lower energy usage, minimized waste acs.org

Deprotection Strategies and Mechanistic Investigations in Boc Glu Otbu Chemistry

Optimization of Deprotection Reaction Conditions and Scavenger Utilization

The efficient removal of both the N-α-tert-butyloxycarbonyl (Boc) and the side-chain tert-butyl ester (OtBu) protecting groups from glutamic acid residues, as found in Boc-Glu-OtBu, is critical for successful peptide synthesis. Optimization of these deprotection conditions is paramount to achieving high yields and purity while minimizing undesirable side reactions, such as alkylation of sensitive amino acid residues or degradation of the peptide chain.

Acidic Deprotection Reagents and Conditions

Trifluoroacetic acid (TFA) is the most widely employed reagent for the simultaneous cleavage of both Boc and OtBu protecting groups due to its strong acidic nature and volatility nih.govbzchemicals.comresearchgate.netthermofisher.comthermofisher.comresearchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.netwiley-vch.deresearchgate.netacs.orgub.eduresearchgate.net. While effective, the use of TFA necessitates careful control of reaction parameters and the inclusion of scavengers to mitigate side reactions.

Alternative acidic conditions offer varying degrees of selectivity:

Hydrogen Chloride (HCl): A 4 M solution of HCl in dioxane has been reported to selectively deprotect the Boc group while leaving tert-butyl esters intact under specific conditions, offering a milder alternative for certain applications researchgate.net. However, for substrates like Boc-Glu(OtBu)-OtBu, this method can lead to the formation of pyroglutamate (B8496135), highlighting the need for careful substrate consideration researchgate.net.

Sulfuric Acid (H₂SO₄) and Methanesulfonic Acid (MeSO₃H): Concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate (B1210297) (tBuOAc) or methanesulfonic acid in a tBuOAc:CH₂Cl₂ mixture have demonstrated selective deprotection of the Boc carbamate (B1207046) group in the presence of tert-butyl esters, achieving yields between 70–100% researchgate.net.

Lewis Acids: For on-resin deprotection of the OtBu group, Lewis acids such as FeCl₃ have been utilized, offering compatibility with Fmoc chemistry nih.gov.

Scavenger Utilization and Selection

The cleavage of tert-butyl-based protecting groups by strong acids like TFA generates highly reactive tert-butyl carbocations. These cations can alkylate nucleophilic side chains of amino acids, particularly tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys), leading to modified and impure products bzchemicals.comresearchgate.netthermofisher.comsigmaaldrich.comacs.orgresearchgate.netpeptide.com. Scavengers are essential additives to the deprotection cocktail that effectively trap these carbocations, thereby preventing such side reactions.

A variety of scavengers are commonly employed, with their selection often dictated by the specific amino acid composition of the peptide:

Thiols and Thioethers: Compounds like thioanisole, ethanedithiol (EDT), dithiothreitol (B142953) (DTT), and dimethyl sulfide (B99878) (DMS) are potent carbocation scavengers. EDT, in particular, is beneficial for facilitating the deprotection of cysteine residues and preventing the oxidation of tryptophan sigmaaldrich.comsigmaaldrich.comacs.orgresearchgate.net. Thioanisole can also accelerate the deprotection of certain arginine side-chain protecting groups thermofisher.com.

Silanes: Triisopropylsilane (TIPS) and triethylsilane (TES) are highly effective at trapping tert-butyl cations researchgate.netsigmaaldrich.comwiley-vch.de.

Water: Water acts as a scavenger and can also assist in the cleavage of ester linkages researchgate.netthermofisher.comsigmaaldrich.comwiley-vch.deacs.org.

Aromatic Compounds: Anisole, phenol, and m-cresol (B1676322) can also function as carbocation scavengers researchgate.netsigmaaldrich.comacs.org.

The optimal scavenger system is highly sequence-dependent, with peptides containing multiple sensitive residues often requiring more robust scavenger mixtures or specific combinations to ensure complete and clean deprotection thermofisher.comthermofisher.comsigmaaldrich.comacs.org.

Optimization Strategies and Findings

Optimizing deprotection for this compound involves a careful balance of the acidic reagent concentration, the type and amount of scavengers, reaction time, and temperature. Common strategies include:

Standard Cocktails: A widely used general-purpose cleavage cocktail for Fmoc/tBu solid-phase peptide synthesis (SPPS) is TFA in combination with scavengers such as TIPS and water, often in a ratio of 95:2.5:2.5 sigmaaldrich.comwiley-vch.de.

Enhanced Scavenger Systems: For peptides with a higher risk of side reactions, more complex mixtures are employed. For instance, a cocktail containing TFA, TIPS, water, thioanisole, dimethyl sulfide (DMS), and 1% dithiothreitol (DTT) has been optimized to minimize S-tert-butylation of cysteine and other undesirable modifications acs.org.

Two-Stage Deprotection: For complex sequences, a sequential deprotection strategy, often involving initial treatment with a milder TFA mixture followed by a more concentrated TFA solution, can improve the removal of stubborn protecting groups while minimizing degradation thermofisher.comacs.org.

Reaction Parameters: While room temperature is typically used, reaction times can range from 1 to 4 hours, and optimization may involve adjusting these parameters based on the specific peptide and protecting groups present thermofisher.comthermofisher.comsigmaaldrich.comsigmaaldrich.com.

The following table summarizes common deprotection cocktails and their typical applications in the context of Boc and OtBu group removal:

Deprotection CocktailPrimary AcidScavengersTypical Application/AdvantagesConsiderations/Limitations
TFA/TIS/H₂OTFATriisopropylsilane (TIPS), Water (H₂O)General cleavage for Fmoc/tBu SPPS. Effectively removes Boc and tBu ester groups while TIPS scavenges cations. sigmaaldrich.comwiley-vch.deMay require optimization for sensitive residues. sigmaaldrich.com
TFA/DCMTFA-Used in two-stage cleavage strategies. thermofisher.comLess effective alone for scavenging. thermofisher.com
TFA/TIS/H₂O/Thioanisole/DMS/DTTTFATIPS, H₂O, Thioanisole, DMS, DTTOptimized for minimizing S-tert-butylation of Cys and other side reactions. acs.orgComplex mixture; specific ratios may be critical. acs.org
HCl (4 M) in DioxaneHClNone specifiedSelective Boc deprotection, leaving tert-butyl esters intact. researchgate.netCan lead to pyroglutamate formation with N-terminal Glu. researchgate.net Selectivity might vary with specific substrates.
H₂SO₄ (1.5 equiv.) in tBuOAcH₂SO₄None specifiedSelective Boc deprotection in the presence of tert-butyl esters. researchgate.netRequires specific solvent (tBuOAc). researchgate.net
FeCl₃ (Lewis Acid)FeCl₃-On-resin deprotection of OtBu groups, compatible with Fmoc chemistry. nih.govPrimarily for side-chain OtBu, not Boc. nih.gov
TFA/Water/Phenol/Thioanisole/EDT (Reagent K)TFAWater, Phenol, Thioanisole, EDT"Universal" cleavage cocktail for Fmoc/tBu SPPS, effective for complex sequences. sigmaaldrich.com EDT is a good scavenger and aids in Cys deprotection.Contains toxic and malodorous reagents. sigmaaldrich.com May not be necessary with modern protected amino acids. sigmaaldrich.com

The careful selection and optimization of these deprotection cocktails are essential for the successful synthesis of peptides incorporating glutamic acid residues protected as this compound.

Applications of Boc Glu Otbu in Complex Peptide and Biomacromolecule Synthesis

The doubly protected glutamic acid derivative, N-tert-butyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Boc-Glu-OtBu), and its related analogues are pivotal building blocks in the chemical synthesis of peptides and proteins. The strategic placement of the acid-labile Boc (N-terminus) and OtBu (side-chain) protecting groups allows for differential deprotection strategies, which are essential for constructing complex peptide architectures. This article explores the application of glutamic acid derivatives protected with these motifs in various peptide synthesis methodologies.

Role of Boc Glu Otbu in Pharmaceutical and Biotechnological Research

Design and Synthesis of Prodrugs with Enhanced Pharmacokinetic Properties

The strategic use of Boc-Glu-OtBu in prodrug design aims to improve the pharmacokinetic profiles of active pharmaceutical ingredients. By conjugating the parent drug with this compound or its derivatives, researchers can enhance properties such as bioavailability, solubility, and stability, thereby optimizing drug delivery and therapeutic efficacy. Glutamic acid derivatives, in general, have shown promise in prodrug strategies, leading to improved cell permeability and stability researchgate.netnih.govresearchgate.netrug.nl. The tert-butyl ester group contributes to lipophilicity and stability, which can be advantageous for drug delivery systems cymitquimica.com.

Development of Therapeutic Agents and Pharmacological Probes

This compound is instrumental in the development of new therapeutic agents and pharmacological probes across various disease areas. Its incorporation into complex molecular structures allows for the creation of compounds that can interact specifically with biological targets.

In oncology, this compound and related glutamic acid derivatives are explored for their potential in cancer therapy. Glutamic acid's role in cellular metabolism, particularly its relationship with glutamine as an energy source for cancer cells, makes its derivatives attractive targets for therapeutic intervention nih.govresearchgate.net. Researchers are investigating glutamic acid derivatives for their cytotoxic effects and as components in novel anti-cancer agents and probes designed to target specific metabolic pathways in cancer cells nih.govresearchgate.net.

This compound plays a role in neuroscience research, particularly in studies involving glutamate (B1630785) receptors. Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission, learning, and memory news-medical.netnih.govnih.gov. Dysregulation of glutamate receptor activity is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and anxiety disorders news-medical.netnih.govfrontiersin.org. This compound derivatives can be used to synthesize pharmacological probes or modified amino acids that help elucidate the complex roles of glutamate signaling pathways and aid in the development of treatments for these conditions news-medical.netnih.govchemimpex.com.

Bioconjugation Strategies Employing this compound Derivatives

This compound derivatives are valuable in bioconjugation strategies, enabling the linking of peptides and other biomolecules. This is crucial for creating targeted drug delivery systems, diagnostic tools, and immunoconjugates. The protected amino acid can be incorporated into larger constructs, allowing for precise attachment of functional groups or labels to peptides and proteins, thereby advancing the fields of biotechnology and medicine chemimpex.comacs.org.

Preparation of Radiopharmaceutical Imaging Agents (e.g., [¹⁸F]FSPG precursors)

The compound is utilized in the synthesis of radiopharmaceutical imaging agents. Specifically, it serves as a precursor in the preparation of agents like [¹⁸F]FSPG ([(4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid]), which is a positron emission tomography (PET) tracer used to measure the activity of the system xC− transporter. This tracer has applications in diagnosing various cancers and metastasis, as well as in evaluating other diseases nih.govresearchgate.net. The synthesis of such agents often involves Boc-protected amino acid derivatives to ensure selective radiolabeling and subsequent deprotection nih.govresearchgate.netdocksci.comabx.de.

Applications in Peptide-Based Vaccine Development

This compound finds application in the development of peptide-based vaccines. Protected amino acids are essential components in solid-phase peptide synthesis (SPPS) for constructing complex peptide antigens. These peptides, when incorporated into vaccine formulations, can elicit specific immune responses. This compound, as a protected glutamic acid derivative, can be integrated into peptide sequences designed for vaccine candidates, contributing to their stability and immunogenicity chemimpex.comnih.govuniversiteitleiden.nlthno.orggoogle.com.

Advanced Analytical and Characterization Techniques in Boc Glu Otbu Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Boc-Glu-OtBu. Both proton (¹H NMR) and carbon (¹³C NMR) NMR provide detailed information about the chemical environment of each atom within the molecule.

Structural Elucidation: ¹H NMR spectra of this compound typically exhibit characteristic signals corresponding to its distinct functional groups. The tert-butyl groups of both the Boc protecting group and the tert-butyl ester show a strong singlet around 1.4-1.5 ppm, integrating for a total of 27 protons (9 from Boc, 18 from the two tert-butyl ester groups). The alpha-proton (CH) adjacent to the amino group typically resonates around 4.1-4.3 ppm, exhibiting a multiplet due to coupling with adjacent protons. The methylene (B1212753) protons of the glutamate (B1630785) side chain (β, γ, and δ positions) appear as multiplets in the 1.7-2.5 ppm range. The carbamate (B1207046) proton (NH) of the Boc group is usually observed as a broad singlet or doublet around 5.1-5.4 ppm, depending on the solvent and temperature. The carboxylic acid proton (COOH) is typically seen as a broad singlet at higher chemical shifts, often above 10 ppm, though it can be exchangeable and may not always be clearly observed.

¹³C NMR provides complementary structural information. Key signals include the carbonyl carbons of the Boc group (around 155-156 ppm), the ester carbonyl (around 170-173 ppm), and the carboxylic acid carbonyl (around 173-175 ppm). The quaternary carbons of the tert-butyl groups are observed around 80-82 ppm, and the methyl carbons appear around 28 ppm. The alpha-carbon of the glutamate residue typically resonates around 53-55 ppm, while the methylene carbons of the side chain appear in the 25-30 ppm range.

Reaction Monitoring: NMR is also highly effective for monitoring reactions involving this compound, such as deprotection or coupling reactions. For instance, during the acid-catalyzed deprotection of the Boc group (e.g., using trifluoroacetic acid), the characteristic signals of the Boc group (around 1.4-1.5 ppm for the tert-butyl protons and 5.1-5.4 ppm for the NH) disappear, while new signals corresponding to the free amine appear. Similarly, in coupling reactions, the disappearance of the Boc-protected starting material signals and the appearance of product signals can be tracked over time to assess reaction completion and identify any side products.

Data Table: Typical ¹H NMR Chemical Shifts for this compound

Proton TypeApproximate Chemical Shift (ppm)Integration (Protons)Notes
tert-Butyl (Boc)1.459Singlet
tert-Butyl (OtBu ester)1.4518Singlet (often appears as one broad signal)
NH (Boc)5.1-5.41Broad singlet or doublet
α-CH4.1-4.31Multiplet
β-CH₂1.9-2.02Multiplet
γ-CH₂2.1-2.32Multiplet
COOH>101Broad singlet, exchangeable

High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics, Purity Assessment, and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring the kinetics of reactions in which it participates.

Purity Assessment: HPLC, particularly reversed-phase HPLC, is routinely used to determine the purity of this compound samples. By employing suitable mobile phases (e.g., acetonitrile/water gradients with acidic modifiers like TFA or formic acid) and detection methods (commonly UV detection at wavelengths around 210-220 nm, where peptide bonds and carbamates absorb), the compound can be separated from potential impurities such as unreacted starting materials, side products, or degradation products. Purity is typically reported as the area percentage of the main peak. Commercial specifications often indicate purities exceeding 97.0% or 98.5% (HPLC) avantorsciences.comruifuchemical.comomizzur.comottokemi.comtcichemicals.comchemscene.com.

Reaction Kinetics: In reaction monitoring, HPLC allows for the quantitative tracking of this compound concentration over time. By taking aliquots from a reaction mixture at regular intervals and analyzing them by HPLC, researchers can generate kinetic profiles, determining reaction rates and identifying optimal reaction times. This is particularly relevant in solid-phase peptide synthesis (SPPS) where reaction efficiency directly impacts peptide yield and purity .

Method Development: Developing an effective HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (solvent type, gradient, pH, additives), flow rate, injection volume, and detection wavelength. These optimizations are crucial for achieving good resolution between this compound and any potential impurities, ensuring accurate purity assessment and sensitive reaction monitoring.

Data Table: Typical HPLC Purity Specifications for this compound

Analytical TechniqueReported Purity RangeNotes
HPLC≥ 97.0%Common specification avantorsciences.com
HPLC≥ 98.5%Higher purity grades ruifuchemical.com
HPLC≥ 99.0%High-purity grades omizzur.com
HPLC≥ 98.0%Another common specification tcichemicals.com
HPLC≥ 98%General specification chemscene.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) provides definitive information regarding the molecular weight of this compound, serving as a critical tool for compound identification and confirmation.

Molecular Weight Determination: MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), can accurately determine the molecular mass of this compound. The expected molecular weight for C₁₄H₂₅NO₆ is approximately 303.35 g/mol . In ESI-MS, this compound typically appears as the protonated molecule [M+H]⁺ at m/z 304.36 or as the deprotonated molecule [M-H]⁻ at m/z 302.34, depending on the ionization mode.

Fragmentation Analysis: MS/MS (tandem mass spectrometry) can provide valuable structural insights through fragmentation analysis. Characteristic fragmentation pathways for this compound often involve the cleavage of the Boc protecting group (loss of isobutylene (B52900) and CO₂, or loss of the entire Boc moiety) and the tert-butyl ester group (loss of isobutylene). For example, fragmentation patterns might reveal ions corresponding to the loss of the tert-butyl group (loss of 56 Da) or the Boc group (loss of 100 Da). Specific fragment ions reported for related compounds or this compound itself include m/z values like 57, 102, and 191, which are likely characteristic fragments nih.gov.

Data Table: Mass Spectrometry Data for this compound

Ion TypeExpected m/z (Da)Notes
Molecular Ion303.35Calculated Monoisotopic Mass for C₁₄H₂₅NO₆
[M+H]⁺~304.36Protonated molecule (ESI+)
[M-H]⁻~302.34Deprotonated molecule (ESI-)
Fragment Ion~191Characteristic fragment (e.g., loss of tert-butyl ester and CO₂) nih.gov
Fragment Ion~102Characteristic fragment nih.gov
Fragment Ion~57Characteristic fragment (e.g., tert-butyl cation) nih.gov

Chiral Chromatography and Spectroscopic Methods for Stereochemical Purity Analysis

The stereochemical purity of this compound, specifically the L-configuration at the alpha-carbon of glutamic acid, is critical for its intended biological applications, particularly in peptide synthesis.

Stereochemical Purity: The L-enantiomer (N-alpha-Boc-L-glutamic acid di-tert-butyl ester) is the most commonly used form. Ensuring a high enantiomeric excess (ee) is essential, as the presence of the D-enantiomer can lead to peptides with altered biological activity or structural properties. Specifications often require enantiomeric purity greater than 99.0% ee for related protected amino acids phenomenex.comwindows.net, and this compound is expected to meet similar rigorous standards.

Chiral Chromatography: Chiral HPLC is the primary analytical technique for determining the enantiomeric purity of this compound. This method employs specialized chiral stationary phases (CSPs) designed to differentially interact with enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are frequently used for the enantioseparation of amino acid derivatives phenomenex.comwindows.netphenomenex.com. By analyzing the chromatogram, the relative amounts of the L- and D-enantiomers can be quantified, allowing for the calculation of enantiomeric excess (ee).

Spectroscopic Methods: While chiral chromatography is the gold standard, certain spectroscopic methods can offer insights into stereochemistry. For instance, NMR can sometimes be used in conjunction with chiral shift reagents or by forming diastereomeric derivatives, although this is less common for routine purity checks compared to chiral HPLC. Specific rotation measurements ([α]D) can also provide an indication of enantiomeric purity, with a defined value for the pure L-enantiomer. However, this method is sensitive to impurities and requires precise measurement conditions.

Data Table: Stereochemical Purity of this compound

Analytical MethodParameterTypical Value/RequirementNotes
Chiral HPLCEnantiomeric Excess (ee)> 99.0% (L-isomer)Essential for peptide synthesis; indicates minimal presence of D-enantiomer phenomenex.comwindows.net
Specific Rotation ([α]D)Value-30° to -37° (c=0.6-1, MeOH)Indicates the presence of the L-enantiomer; values can vary based on measurement conditions avantorsciences.comruifuchemical.comtcichemicals.com

Compound List:

this compound (N-alpha-Boc-L-glutamic acid di-tert-butyl ester)

L-Glutamic Acid

D-Glutamic Acid

tert-Butyl Ester

Boc Protecting Group (tert-butyloxycarbonyl)

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-Glu-OtBu, and how can researchers optimize yield during tert-butoxycarbonyl (Boc) protection?

  • Methodology : The Boc protection of glutamic acid involves reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF). Key parameters include maintaining a pH of 8–9 to prevent racemization and using anhydrous conditions to avoid side reactions with the carboxylic acid groups. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Data Insight : Evidence from fluorometric probe synthesis shows that intermediates like TPE-BGO require HCl-mediated deprotection of Boc groups, emphasizing the need for controlled acidic conditions (e.g., 1M HCl in DCM) to preserve stereochemistry .

Q. How can solubility challenges of this compound in common organic solvents be addressed for peptide coupling reactions?

  • Methodology : this compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its tert-butyl ester and Boc-protected amine. Pre-dissolving in minimal DMSO (100 mg/mL) followed by dilution in dichloromethane (DCM) or THF improves solubility. Sonication for 10–15 minutes enhances dissolution rates .
  • Experimental Design : For in situ activation, use coupling agents like HATU or DCC in DCM/DMF (9:1 v/v) to maintain solubility while minimizing racemization .

Q. What analytical techniques are recommended for verifying this compound purity and structural integrity?

  • Methodology :

  • HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
  • NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.44 ppm (Boc and tBu groups), δ 4.30 ppm (α-H of glutamic acid), and δ 5.10 ppm (carbamate NH, if present) .
    • Data Validation : Cross-reference with ESI-MS for molecular ion confirmation (C₁₄H₂₅NO₆, [M+H]⁺ = 304.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound reactivity during solid-phase peptide synthesis (SPPS)?

  • Case Study : Discrepancies in coupling efficiency may arise from incomplete deprotection of the Boc group or steric hindrance from the bulky tert-butyl ester.
  • Methodology :

  • Use FT-IR to confirm Boc deprotection (disappearance of the carbonyl stretch at ~1680 cm⁻¹).
  • Switch to microwave-assisted SPPS to enhance reaction kinetics and reduce steric effects .
    • Data Analysis : Compare HPLC traces of crude peptides synthesized via conventional vs. microwave methods to quantify coupling efficiency improvements .

Q. What strategies mitigate hygroscopicity-related degradation of this compound during long-term storage?

  • Experimental Design : Store under inert gas (argon) at –20°C in sealed, desiccant-containing vials. Pre-dry the compound via lyophilization from tert-butanol/water mixtures to remove residual moisture .
  • Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR and LC-MS analysis to track degradation products (e.g., free glutamic acid or tert-butyl alcohol adducts) .

Q. How do researchers reconcile conflicting data on this compound’s role in fluorometric probe synthesis?

  • Context : A study using this compound in lipase-sensitive probes reported inconsistent fluorescence quenching in aqueous vs. lipid environments .
  • Methodology :

  • Perform time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching mechanisms.
  • Use molecular docking simulations to assess probe-lipase interactions and identify solvent-dependent conformational changes .
    • Resolution : Contradictions often stem from solvent polarity effects on the probe’s excited-state behavior, necessitating environment-specific calibration curves .

Methodological Frameworks

Q. What statistical tools are appropriate for analyzing this compound’s kinetic parameters in enzymatic assays?

  • Approach : Use Michaelis-Menten kinetics with nonlinear regression (e.g., GraphPad Prism) to determine KmK_m and VmaxV_{max}. For multi-step reactions, employ global fitting algorithms to deconvolute rate constants .
  • Data Interpretation : Report 95% confidence intervals and perform outlier analysis (Grubbs’ test) to ensure robustness .

Q. How should researchers document this compound protocols to ensure reproducibility?

  • Guidelines : Follow the Beilstein Journal’s standards:

  • Detail reaction conditions (solvent, temperature, stoichiometry).
  • Include NMR shifts, HPLC gradients, and MS spectra in supplementary data.
  • For novel derivatives, provide elemental analysis (C, H, N) and optical rotation values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.